REACTION_CXSMILES
|
[NH2:1][C:2]([CH3:6])([CH3:5])[CH2:3]O.[H][H]>COCCOCCOCCOCCOC>[CH3:5][C:2]1([CH3:6])[CH2:3][NH:1][C:2]([CH3:6])([CH3:3])[CH2:5][NH:1]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CO)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOCCOCCOCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
COCCOCCOCCOCCOC
|
Name
|
Ni Fe Cu Mn
|
Quantity
|
139 mL
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was pumped through the catalyst bed at a rate of 0.12 lb/hr at 240° C
|
Type
|
TEMPERATURE
|
Details
|
The pressure was maintained at 800 psig
|
Type
|
CUSTOM
|
Details
|
The products were collected
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(NCC(NC1)(C)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |